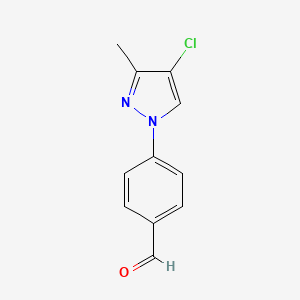
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
The compound has been utilized in the synthesis of benzopyrano[4,3-c]pyrazoles through intramolecular nitrile imine addition to acetylenes, demonstrating its utility in constructing heterocyclic frameworks (Janietz & Rudorf, 1989). Additionally, it is involved in microwave-induced synthesis processes, showing efficiency in forming 3-methyl-4-[(chromon-3-yl)- methylene]-1-phenyl pyrazolin-5-(4H)-ones under solvent-free conditions, indicating its potential for green chemistry applications (Karale et al., 2002).
Catalysis
In catalysis, this compound contributes to the development of highly effective catalysts for one-pot synthesis techniques. An example is the synthesis of tetrahydrobenzo[b]pyrans using ZnO-beta zeolite as a catalyst, where the compound shows utility in promoting reactions with good to excellent yields and demonstrating the importance of recoverable catalytic materials (Katkar et al., 2011).
Antioxidant Properties and Molecular Characterization
It has also been used in the synthesis and characterization of novel pyrazole derivatives, which are evaluated for their antioxidant properties, showcasing the compound's relevance in the development of new molecules with potential health benefits (Naveen et al., 2021).
Material Science
In material science, the synthesis of Schiff base compounds derived from this molecule has been studied for corrosion inhibition in metals, indicating its utility in protecting industrial materials (Emregül & Hayvalı, 2006). Moreover, it plays a role in the bioproduction of benzaldehyde, a valuable compound in the flavor industry, by Pichia pastoris in a two-phase partitioning bioreactor, demonstrating its importance in biotechnological applications (Craig & Daugulis, 2013).
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and properties. Pyrazole derivatives, which include “4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde”, have been found to exhibit a wide range of biological activities . They can interact with various enzymes, receptors, and other proteins, affecting cellular functions.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, some pyrazole derivatives have been found to have antioxidant activity, suggesting they might interact with pathways involved in oxidative stress .
properties
IUPAC Name |
4-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRSRGDOFZHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339554-40-3 |
Source


|
| Record name | 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)


![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)
![Ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)





![N-[2-(1-adamantyl)ethyl]benzamide](/img/structure/B2978695.png)